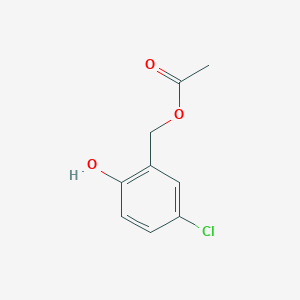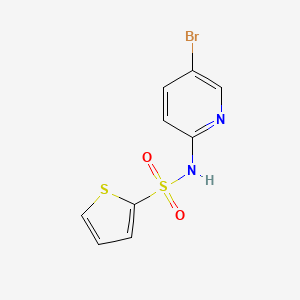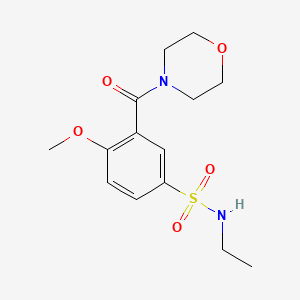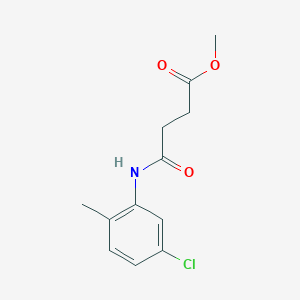![molecular formula C19H17N3O B5858263 1-[2-(naphthalen-2-yloxy)ethyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B5858263.png)
1-[2-(naphthalen-2-yloxy)ethyl]-1H-1,3-benzodiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(naphthalen-2-yloxy)ethyl]-1H-1,3-benzodiazol-2-amine is a complex organic compound that features a benzodiazole ring linked to a naphthalene moiety via an ethoxy bridge
Mécanisme D'action
Target of Action
The primary target of this compound is Adenosine deaminase . Adenosine deaminase is an enzyme that catalyzes the hydrolytic deamination of adenosine and 2-deoxyadenosine, playing an important role in purine metabolism and in adenosine homeostasis .
Mode of Action
Given its target, it can be inferred that it may interact with adenosine deaminase to modulate signaling by extracellular adenosine .
Biochemical Pathways
Considering its target, it likely impacts the purine metabolism pathway and adenosine homeostasis .
Result of Action
Given its target, it can be inferred that it may influence the levels of adenosine and 2-deoxyadenosine in the body, thereby affecting purine metabolism and adenosine signaling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(naphthalen-2-yloxy)ethyl]-1H-1,3-benzodiazol-2-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the naphthalen-2-yloxy intermediate: This can be achieved by reacting naphthol with an appropriate alkylating agent under basic conditions.
Coupling with benzodiazole: The naphthalen-2-yloxy intermediate is then coupled with a benzodiazole derivative using a suitable coupling reagent, such as a phosphonium or ammonium salt, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(naphthalen-2-yloxy)ethyl]-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and various substituted benzodiazole compounds.
Applications De Recherche Scientifique
1-[2-(naphthalen-2-yloxy)ethyl]-1H-1,3-benzodiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(naphthalen-1-yloxy)-ethyl)-acetamide: Similar structure but with an acetamide group instead of a benzodiazole ring.
2-(naphthalen-2-yloxy)-N-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide: Features a hydrazide linkage and multiple naphthalen-2-yloxy groups.
Uniqueness
1-[2-(naphthalen-2-yloxy)ethyl]-1H-1,3-benzodiazol-2-amine is unique due to its combination of a benzodiazole ring and a naphthalene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
IUPAC Name |
1-(2-naphthalen-2-yloxyethyl)benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c20-19-21-17-7-3-4-8-18(17)22(19)11-12-23-16-10-9-14-5-1-2-6-15(14)13-16/h1-10,13H,11-12H2,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVQJKFUBSLSMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCN3C4=CC=CC=C4N=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5858197.png)

![Methyl 2-[2-(propan-2-yloxy)phenyl]quinoline-4-carboxylate](/img/structure/B5858211.png)
![N-(2,4-DIFLUOROPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B5858227.png)
![5-[(dimethylamino)methyl]-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B5858233.png)

![4-Chloro-2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenol](/img/structure/B5858245.png)




![N-[(2-FLUOROPHENYL)METHYL]-2-(PHENYLSULFANYL)ACETAMIDE](/img/structure/B5858296.png)
